molecular formula C18H22ClNO4 B13400290 2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride

2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride

Cat. No.: B13400290
M. Wt: 351.8 g/mol
InChI Key: KCEFVYIWOQSJCH-UHFFFAOYSA-N
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Description

2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a phenylethylamine moiety linked to an ethoxyphenylacetic acid backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-hydroxy-2-phenylethylamine with 4-bromo-2-ethoxyphenylacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenylethylamine moiety can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its effects on cellular signaling pathways.

    Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders or as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The phenylethylamine moiety can interact with neurotransmitter receptors, influencing signaling pathways in the nervous system. Additionally, the compound’s structure allows it to modulate enzyme activity and affect metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylacetic acid: Shares a similar phenylacetic acid backbone but lacks the ethoxy and phenylethylamine groups.

    Phenoxyacetic acid: Contains a phenoxy group instead of the ethoxyphenylacetic acid structure.

    Mirabegron: A beta-3 adrenergic agonist with a similar phenylethylamine moiety but different overall structure.

Uniqueness

2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4.ClH/c20-17(15-4-2-1-3-5-15)13-19-10-11-23-16-8-6-14(7-9-16)12-18(21)22;/h1-9,17,19-20H,10-13H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEFVYIWOQSJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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